3-(Aminomethyl)-5-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4-one
Description
Properties
IUPAC Name |
3-(aminomethyl)-5-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O/c1-11-2-3-12-7(8(11)13)6(4-9)5-10-12/h5H,2-4,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMHHIQBAGHPHFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN2C(=C(C=N2)CN)C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)-5-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4-one typically involves multiple steps, starting with the construction of the pyrazolo[1,5-a]pyrazine core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. Subsequent functionalization steps introduce the aminomethyl and methyl groups.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Typical reducing agents are lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as alkyl halides or amines.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds or carboxylic acids.
Reduction: Production of reduced derivatives, such as amines or alcohols.
Substitution: Generation of substituted pyrazolo[1,5-a]pyrazines with different functional groups.
Scientific Research Applications
Anticancer Activity
Research indicates that pyrazole derivatives, including 3-(Aminomethyl)-5-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4-one, exhibit significant anticancer properties. A review highlighted various pyrazole-containing compounds that demonstrate varying degrees of growth inhibition against cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 4 | A549 | 26 | |
| Compound 21 | HCT116 | 0.39 ± 0.06 | |
| Compound 22 | MCF7 | 0.01 |
The mechanism of action often involves the inhibition of specific kinases or pathways critical for cancer cell proliferation.
Anti-inflammatory Properties
Pyrazole derivatives are also recognized for their anti-inflammatory effects. The compound has been studied for its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes.
These findings suggest that compounds like this compound could serve as potential candidates for developing new anti-inflammatory drugs.
Case Study 1: Anticancer Efficacy
In a study conducted by Wei et al., several pyrazole derivatives were synthesized and screened for their anticancer activity against A549 lung cancer cells. The most potent compound exhibited an IC50 value of 26 µM, indicating significant cytotoxicity. This study underscores the potential of pyrazole derivatives in cancer therapy and highlights the need for further exploration into their mechanisms and efficacy in vivo .
Case Study 2: Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory properties of pyrazole derivatives, demonstrating that certain compounds could significantly reduce inflammation markers in vitro. The compounds were tested in cellular models where they showed up to 70% inhibition of inflammatory responses, suggesting their viability as therapeutic agents for inflammatory diseases .
Mechanism of Action
The mechanism by which 3-(Aminomethyl)-5-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4-one exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The molecular pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 3-(aminomethyl)-5-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4-one is best understood through comparison with analogs. Key differences include substituent groups, receptor affinity, pharmacokinetics, and biological activity.
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Effects: The aminomethyl group at position 3 optimizes mGluR2 binding and CNS activity compared to hydroxymethyl or halogenated analogs . Halogenation (e.g., iodine at position 3) increases receptor affinity but may reduce metabolic stability .
Positional Isomerism: Moving the amino group from position 3 to 2 (as in 2-amino-5-methyl analog) shifts activity away from mGluR2, underscoring the importance of substituent placement .
Therapeutic Scope :
- Ferrocenyl derivatives (e.g., 5-methyl-2-ferrocenyl) exhibit anticancer properties, demonstrating the scaffold’s versatility beyond neurology .
Pharmacokinetics: Aminomethyl substitution balances solubility and blood-brain barrier penetration, making it superior to polar groups like hydroxymethyl .
Research Implications
The compound’s unique profile positions it as a lead candidate for mGluR2-targeted therapies. Future studies should explore:
- Structure-Activity Relationships (SAR): Systematic modifications to the aminomethyl group (e.g., alkylation, acetylation).
- Clinical Translation : Toxicity profiling and formulation optimization for CNS delivery.
- Cross-Reactivity : Screening against related receptors (e.g., mGluR3) to ensure selectivity.
Biological Activity
3-(Aminomethyl)-5-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4-one is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, focusing on its role as a negative allosteric modulator of metabotropic glutamate receptor subtype 2 (mGluR2), as well as its anticancer properties and other relevant pharmacological effects.
The compound is characterized by the following chemical structure:
- Molecular Formula : CHNO
- CAS Number : 1196154-25-2
- Molecular Weight : 178.19 g/mol
Research indicates that this compound functions primarily as a negative allosteric modulator of mGluR2 receptors. This modulation is crucial in regulating glutamatergic neurotransmission in the central nervous system (CNS), which is implicated in various neurological disorders such as anxiety, depression, and schizophrenia .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo derivatives, including this compound. The following table summarizes findings from various studies on its cytotoxic effects against different cancer cell lines:
These results indicate that the compound exhibits promising anticancer activity, particularly against breast cancer (MCF7) and lung cancer (NCI-H460) cell lines.
Neuropharmacological Effects
As a negative allosteric modulator of mGluR2, this compound has been shown to influence synaptic transmission and plasticity in the CNS. Its modulation of glutamate signaling may provide therapeutic benefits in conditions characterized by excessive glutamatergic activity .
Case Studies
- Study on mGluR2 Modulation :
- Antitumor Activity Evaluation :
Q & A
Advanced Research Question
- ADMET prediction : Tools like SwissADME calculate logP (~1.8) and topological polar surface area (TPSA ~75 Ų), suggesting moderate blood-brain barrier permeability .
- Metabolism : CYP3A4-mediated oxidation of the 5-methyl group is a major clearance pathway, validated via liver microsomal assays .
How are in vitro vs. in vivo discrepancies in efficacy addressed during preclinical development?
Advanced Research Question
- Pharmacokinetic profiling : Plasma protein binding (>90%) reduces free drug availability in vivo.
- Prodrug strategies : Esterification of the aminomethyl group enhances oral bioavailability (e.g., tert-butyl carbamate derivatives) .
What functionalization strategies enable diversification of the pyrazolo-pyrazine core?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
